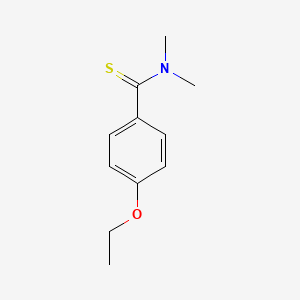

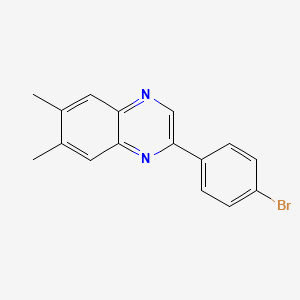

![molecular formula C20H17N3O3 B5767124 N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide" belongs to a class of organic compounds known for their complex structures and potential for various biological activities. These compounds are part of the larger family of quinazolines and pyrroloquinazolines, which have been explored for their therapeutic properties and chemical versatility.

Synthesis Analysis

The synthesis of related pyrroloquinazoline derivatives typically involves reactions of anthranilamides with specific reagents. For example, reactions of anthranilamides with levulinic acids have led to the synthesis of tetrahydropyrrolo[2,1-b]quinazoline diones. These synthetic pathways offer insights into the potential methods for creating compounds with similar structures to "this compound" (Yamato & Takeuchi, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been explored using various techniques such as X-ray diffraction and spectroscopy. For instance, crystal structure analysis through single crystal X-ray diffraction has been performed on related compounds to confirm their 3D structures and analyze their bonding and interactions (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of pyrroloquinazoline derivatives include cycloaddition reactions and the ability to undergo various organic transformations. These reactions are crucial for modifying and fine-tuning the chemical and biological properties of these compounds for potential applications (Orlov & Sidorenko, 2012).

作用机制

Target of Action

The primary target of N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is the translocator protein (TSPO) located at the outer mitochondrial membrane . TSPO plays a crucial role in the regulation of mitochondrial function and cell survival .

Mode of Action

This compound interacts with its target, TSPO, leading to a series of cellular changes . The compound induces reactive oxygen species and caspase-mediated apoptosis , which are processes involved in cell death .

Biochemical Pathways

The compound’s interaction with TSPO affects the mitochondrial function , leading to the production of reactive oxygen species . This triggers a cascade of events in the apoptosis pathway, resulting in cell death . Additionally, the compound inhibits thioredoxin reductase , an enzyme involved in maintaining the cellular redox balance .

Result of Action

The compound exerts cytotoxic effects on cancer cells, with IC50 values in the low micromolar range . It significantly inhibits cell migration and colony formation, indicating its potential as an anti-cancer agent . It also induces cellular apoptosis and cell cycle arrest at the S phase .

安全和危害

As with any chemical compound, safety and hazards associated with “N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” would depend on factors such as dosage, route of administration, and individual patient characteristics. It’s important to note that while many quinazoline derivatives are approved for antitumor clinical use, they may have limitations due to multidrug resistance or severe side effects .

未来方向

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that “N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” and similar compounds could have promising future applications in the field of cancer therapy .

生化分析

Biochemical Properties

In biochemical reactions, N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N-(4-acetylphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-12(24)13-4-7-15(8-5-13)21-19(25)14-6-9-16-17(11-14)22-18-3-2-10-23(18)20(16)26/h4-9,11H,2-3,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIJYNNCPPLOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)

![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)

![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)

![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)

![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)